IL-17A modulator-1
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Overview
Description
IL-17A modulator-1: is a small molecule inhibitor that targets the interleukin-17A (IL-17A) cytokine. IL-17A is a pro-inflammatory cytokine involved in the immune response and is associated with various autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis . This compound inhibits the biological action of IL-17A, making it a potential therapeutic agent for diseases with an immune component or autoimmune pathology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IL-17A modulator-1 involves multiple steps, including the preparation of difluorocyclohexyl derivatives. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of difluorocyclohexyl derivatives.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and amination.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control and to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: IL-17A modulator-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed in these reactions.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
IL-17A modulator-1 has a wide range of scientific research applications, including:
Mechanism of Action
IL-17A modulator-1 exerts its effects by inhibiting the interaction between IL-17A and its receptor. The compound binds to IL-17A, causing a reduction in receptor affinity and preventing the cytokine from activating its downstream signaling pathways . This inhibition reduces the production of pro-inflammatory molecules, chemokines, and other mediators involved in the immune response . The molecular targets and pathways involved include the IL-17A receptor complex and associated signaling cascades .
Comparison with Similar Compounds
IL-17A modulator-1 is unique compared to other similar compounds due to its specific mechanism of action and high potency. Similar compounds include:
Difluorocyclohexyl derivatives: These compounds share structural similarities with this compound and are also used as IL-17 modulators.
Imidazotriazine derivatives: These compounds are used as IL-17 modulators and have similar applications in treating inflammatory and autoimmune disorders.
Other small molecule IL-17A antagonists: Compounds such as those developed by Pfizer and Lilly also target IL-17A but may have different binding sites and mechanisms of action.
This compound stands out due to its specific binding to IL-17A and its ability to inhibit the cytokine’s biological action with high potency .
Properties
Molecular Formula |
C33H31N5O4 |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
N-[(2S)-1-[4-(3,5-dimethoxypyridin-4-yl)anilino]-1-oxo-3,3-diphenylpropan-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C33H31N5O4/c1-38-26(18-19-35-38)32(39)37-31(29(22-10-6-4-7-11-22)23-12-8-5-9-13-23)33(40)36-25-16-14-24(15-17-25)30-27(41-2)20-34-21-28(30)42-3/h4-21,29,31H,1-3H3,(H,36,40)(H,37,39)/t31-/m0/s1 |
InChI Key |
CIIPUPSMHRZVPV-HKBQPEDESA-N |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)N[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C5=C(C=NC=C5OC)OC |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C5=C(C=NC=C5OC)OC |
Origin of Product |
United States |
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